molecular formula C31H29O2P B14210348 4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one CAS No. 821770-36-9

4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one

Katalognummer: B14210348
CAS-Nummer: 821770-36-9
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: KMVCFPCKLJZKDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group and a hept-6-en-3-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with an appropriate hept-6-en-3-one derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one is unique due to its specific structural features, which confer distinct reactivity and applications.

Eigenschaften

CAS-Nummer

821770-36-9

Molekularformel

C31H29O2P

Molekulargewicht

464.5 g/mol

IUPAC-Name

4-diphenylphosphoryl-1,7-diphenylhept-6-en-3-one

InChI

InChI=1S/C31H29O2P/c32-30(25-24-27-16-7-2-8-17-27)31(23-13-18-26-14-5-1-6-15-26)34(33,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-22,31H,23-25H2

InChI-Schlüssel

KMVCFPCKLJZKDD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC(=O)C(CC=CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.